molecular formula C19H16N4O3S B2922930 2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536717-22-3

2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2922930
CAS No.: 536717-22-3
M. Wt: 380.42
InChI Key: CEMWSMGQCYSCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a unique organic compound characterized by its complex molecular structure. It belongs to the class of pyrimidoindoles and is noted for its potential in various chemical and biological applications. This compound features an isopropylthio group and a nitrophenyl moiety attached to the pyrimidoindole core, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can be achieved through several methods. A common synthetic route involves the cyclization of a suitable precursor, such as 2-(isopropylthio)-3-(4-nitrophenyl)indole-3-carbaldehyde, using reagents like phosphorus oxychloride (POCl3) in an anhydrous environment. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent yield and purity. The use of high-throughput reactors and automated synthesis platforms can optimize reaction conditions and minimize production costs. Purification steps might include column chromatography and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:

  • Oxidation: : The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

  • Substitution: : The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas (H2) in a suitable solvent is commonly employed.

  • Substitution: : Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used for electrophilic aromatic substitution.

Major Products

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Formation of the corresponding amino derivative.

  • Substitution: : Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in designing new pharmaceuticals and agrochemicals.

Biology

In biological research, it is studied for its potential as a molecular probe or as a precursor for bioactive compounds. The nitrophenyl group can be modified to enhance biological activity.

Medicine

In medicinal chemistry, 2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on the functionalization of its structure.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in hydrogen bonding or π-π interactions with target molecules, while the pyrimidoindole core provides structural rigidity and enhances binding affinity. The isopropylthio group may contribute to lipophilicity, facilitating membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: : Similar in structure but with a methylthio group instead of an isopropylthio group.

  • 2-(isopropylthio)-3-(4-aminophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: : Similar in structure but with an aminophenyl group instead of a nitrophenyl group.

  • 2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: : Similar in structure but with an ethylthio group instead of an isopropylthio group.

Uniqueness

What sets 2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one apart from similar compounds is its specific combination of functional groups The isopropylthio group provides steric bulk and increased lipophilicity, while the nitrophenyl group can engage in various interactions with biological targets

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Properties

IUPAC Name

3-(4-nitrophenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-11(2)27-19-21-16-14-5-3-4-6-15(14)20-17(16)18(24)22(19)12-7-9-13(10-8-12)23(25)26/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMWSMGQCYSCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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